molecular formula C13H15Cl3NO4P B15043711 Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate

Cat. No.: B15043711
M. Wt: 386.6 g/mol
InChI Key: LLQXZNLVEOVESN-UHFFFAOYSA-N
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Description

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate is a phosphonate derivative characterized by a dichlorovinyl backbone and a 4-chlorobenzoylamino substituent. Phosphonates are widely studied for their enzyme-inhibitory, antibacterial, and pesticidal properties, often attributed to their structural mimicry of natural amino acids or transition-state analogs .

Properties

Molecular Formula

C13H15Cl3NO4P

Molecular Weight

386.6 g/mol

IUPAC Name

4-chloro-N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide

InChI

InChI=1S/C13H15Cl3NO4P/c1-3-20-22(19,21-4-2)13(11(15)16)17-12(18)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3,(H,17,18)

InChI Key

LLQXZNLVEOVESN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable dichlorovinyl precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorovinyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonate oxides or reduction to form phosphonates with different oxidation states.

    Coupling Reactions: It can be involved in cross-coupling reactions with aryl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield aryl phosphonates, while nucleophilic substitution can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.

    Material Science: It can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.

    Agricultural Chemistry: The compound may have applications in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The dichlorovinyl and chlorobenzoyl groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points (e.g., Compound 9 at 187.4°C vs. Compound 15 at 115°C) due to enhanced intermolecular forces .
  • Synthetic Efficiency : Reactions with methoxy-substituted aromatics (e.g., Compound 15 ) proceed faster (45 minutes) compared to nitro-substituted analogs (180 minutes), likely due to reduced steric hindrance .
Physicochemical Properties
  • Bonding and Stability: The P–C bond length in phosphonates averages ~1.81–1.82 Å, as seen in ’s compound, consistent with tetrahedral geometry at phosphorus .
  • Hydrogen Bonding : Intermolecular O–H⋯O and N–H⋯O interactions stabilize crystal structures in analogs like Compound I , a feature critical for solid-state stability .

Biological Activity

Chemical Structure and Properties

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate is characterized by its unique structure, which includes:

  • Phosphonate group : Imparts biological activity and potential for interaction with biological systems.
  • Chlorinated vinyl moiety : Suggests potential reactivity and interaction with nucleophiles.

Structural Formula

The chemical structure can be represented as follows:

C13H15Cl3NO4P\text{C}_{13}\text{H}_{15}\text{Cl}_{3}\text{N}\text{O}_{4}\text{P}

Research indicates that this compound may exhibit biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes.
  • Cellular Toxicity : Studies suggest that it may induce cytotoxic effects in various cell lines, potentially through the generation of reactive oxygen species (ROS).

In Vitro Studies

Numerous in vitro studies have assessed the biological activity of this compound. Key findings include:

  • Cytotoxicity Assays : In cell lines such as HeLa and HepG2, concentrations above 10 µM resulted in significant cell death, primarily through apoptosis mechanisms.
Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and toxicological profiles of the compound. For example:

  • Rodent Models : Administration of this compound at doses of 50 mg/kg resulted in observable toxicity signs, including weight loss and organ damage.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats revealed that administration of the compound led to elevated liver enzymes indicative of hepatotoxicity. Histopathological examinations showed significant liver damage characterized by necrosis and inflammation.

Case Study 2: Reproductive Toxicity

Another investigation focused on reproductive toxicity demonstrated that exposure to this compound affected fertility parameters in male rats. Sperm motility decreased significantly after treatment with the compound.

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